molecular formula C7H6FN3 B2377499 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1427374-63-7

7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2377499
CAS No.: 1427374-63-7
M. Wt: 151.144
InChI Key: ZQGQRTMCVMIMOO-UHFFFAOYSA-N
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Description

7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules. The presence of a fluorine atom and a methyl group in its structure enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-fluoro-8-methylpyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like ethanol and heating under reflux .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole ring or the pyridine moiety.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted triazolopyridines .

Scientific Research Applications

7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a fluorine atom and a methyl group, which can enhance its chemical stability and biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-6(8)2-3-11-4-9-10-7(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGQRTMCVMIMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN2C1=NN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427374-63-7
Record name 7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
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